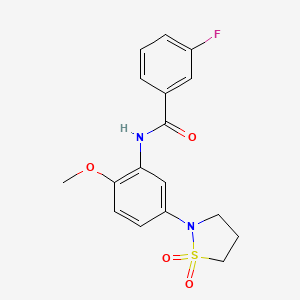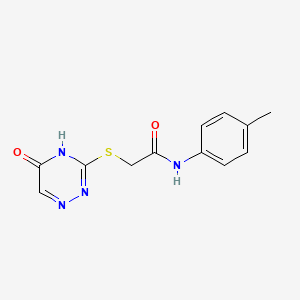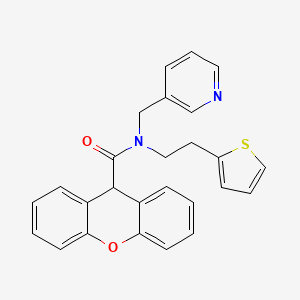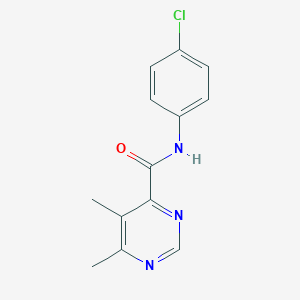
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. Additionally, N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to reduce the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another area of research could focus on identifying the specific enzymes and pathways that N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide targets in cancer cells and immune cells. Additionally, research could focus on developing novel formulations of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide to improve its solubility and bioavailability. Finally, research could focus on testing the efficacy of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in animal models of cancer, inflammation, and viral infections.
Méthodes De Synthèse
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chlorobenzonitrile with 5,6-dimethyl-2-hydrazinopyrimidine-4-carboxamide in the presence of a base. Another method involves the reaction of 4-chlorobenzonitrile with 5,6-dimethyluracil in the presence of a base and a palladium catalyst. These methods have been optimized to produce high yields of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide with good purity.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-viral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPQZDFHLTZCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2623516.png)
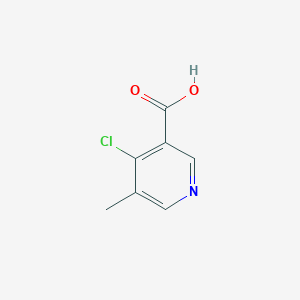
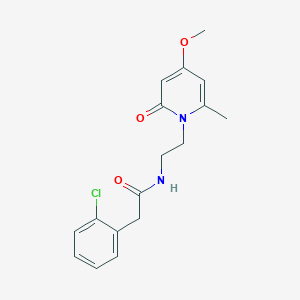
![N-(2,4-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2623522.png)
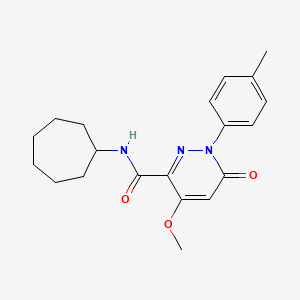
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2623526.png)
![N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2623527.png)
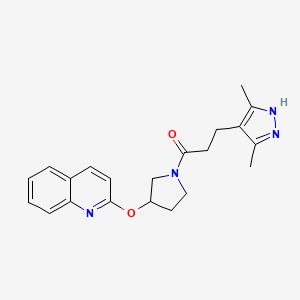
![8-(2-methoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2623533.png)
![3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2623534.png)
![Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2623535.png)
